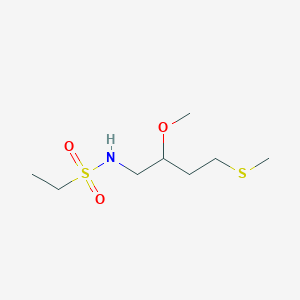

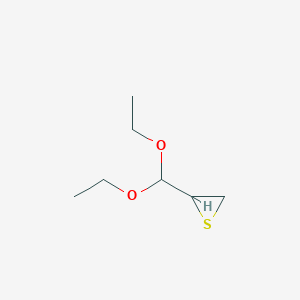

N-(2-Methoxy-4-methylsulfanylbutyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

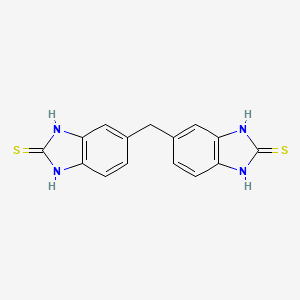

N-(2-Methoxy-4-methylsulfanylbutyl)ethanesulfonamide, also known as Efaroxan, is a chemical compound that belongs to the family of sulfonamides. It is a selective alpha-2 adrenergic receptor antagonist and has been used in scientific research for its potential therapeutic applications.

Mechanism of Action

N-(2-Methoxy-4-methylsulfanylbutyl)ethanesulfonamide selectively blocks the alpha-2 adrenergic receptors, which are present in the central and peripheral nervous systems. This results in an increase in the release of norepinephrine and other neurotransmitters, leading to an increase in sympathetic activity. The blockade of alpha-2 adrenergic receptors also leads to a decrease in the release of inhibitory neurotransmitters, such as gamma-aminobutyric acid (GABA), which may contribute to its anxiolytic and antidepressant effects.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of norepinephrine and other neurotransmitters, leading to an increase in sympathetic activity. It also decreases the release of inhibitory neurotransmitters, such as GABA, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been shown to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

N-(2-Methoxy-4-methylsulfanylbutyl)ethanesulfonamide has several advantages for lab experiments. It is a selective alpha-2 adrenergic receptor antagonist, which allows for the study of the role of these receptors in various physiological and pathological conditions. It has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and neuropathic pain. However, there are some limitations to its use in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain studies. Additionally, it may have off-target effects on other receptors, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of N-(2-Methoxy-4-methylsulfanylbutyl)ethanesulfonamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of depression, anxiety, and neuropathic pain. Another potential direction is the study of its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the development of more selective alpha-2 adrenergic receptor antagonists may provide new insights into the role of these receptors in various physiological and pathological conditions.

Synthesis Methods

The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)ethanesulfonamide involves the reaction of N-(2-Bromoethyl)butanesulfonamide and 2-Methoxy-4-methylthiophenol in the presence of a base. The reaction yields the desired compound in good yield and high purity.

Scientific Research Applications

N-(2-Methoxy-4-methylsulfanylbutyl)ethanesulfonamide has been used in scientific research to study the role of alpha-2 adrenergic receptors in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and neuropathic pain.

Properties

IUPAC Name |

N-(2-methoxy-4-methylsulfanylbutyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO3S2/c1-4-14(10,11)9-7-8(12-2)5-6-13-3/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFJSHKLYAGAOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(CCSC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2459213.png)

![2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2459214.png)

![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)

![N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2459220.png)

![N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide](/img/structure/B2459222.png)